2,2'-Oxibis(n,n-diethyletanamina)

Descripción general

Descripción

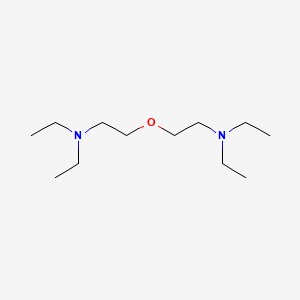

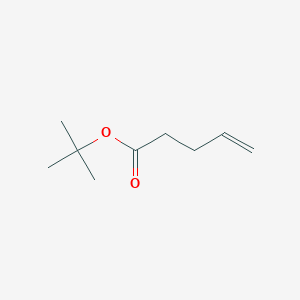

2,2'-Oxybis(N,N-diethylethanamine), also known as Oxydiethylenediamine (ODEDA), is a chemical compound that is widely used in scientific research. It is a colorless liquid with a faint odor, and its chemical formula is C10H24N2O2. ODEDA is a versatile compound that has many applications in various fields of science, including biochemistry, pharmacology, and materials science.

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

2,2'-Oxibis(n,n-diethyletanamina) ha sido identificado como un compuesto con potencial en la investigación farmacéutica. Es un derivado de benzimidazol conocido por inhibir las fosfodiesterasas . Esta inhibición puede ser beneficiosa en el tratamiento de diversos trastornos cardíacos y reacciones alérgicas. Adicionalmente, su uso cosmético potencial para mejorar la elasticidad de la piel indica un alcance más amplio dentro de los tratamientos dermatológicos .

Síntesis Química

En el campo de la química, este compuesto se utiliza en la síntesis de derivados de aminas alifáticas . Estos derivados son cruciales en el desarrollo de nuevas entidades químicas que pueden servir como bloques de construcción para moléculas más complejas, lo que podría conducir al descubrimiento de nuevos fármacos o materiales.

Ciencia de Materiales

2,2'-Oxibis(n,n-diethyletanamina) juega un papel en la ciencia de materiales, particularmente en la síntesis de bisiminas macrocíclicas . Estos compuestos son significativos para crear nuevos materiales con aplicaciones potenciales en nanotecnología, catálisis y el desarrollo de nuevos polímeros con propiedades únicas.

Aplicaciones Biotecnológicas

En biotecnología, los derivados del compuesto podrían usarse en diversas aplicaciones, incluyendo como intermediarios en la producción de moléculas bioactivas. Su papel en la preparación de derivados de aminas alifáticas sugiere su utilidad en la modificación de moléculas biológicas para una mejor interacción con sistemas biológicos .

Aplicaciones Ambientales

Los datos de manejo y seguridad asociados con 2,2'-Oxibis(n,n-diethyletanamina) sugieren su uso en aplicaciones ambientales, particularmente en procesos que requieren herramientas antichispas y donde la prevención de la formación de polvo y aerosoles es crucial . Esto indica su uso potencial en procesos químicos sensibles al medio ambiente.

Investigación Médica

Más allá de los productos farmacéuticos, 2,2'-Oxibis(n,n-diethyletanamina) es un químico de investigación utilizado en la investigación médica para la preparación de diversos compuestos. Su papel en el desarrollo de tratamientos para trastornos cardíacos y reacciones alérgicas destaca su importancia en la investigación médica y el desarrollo de fármacos .

Análisis Bioquímico

Biochemical Properties

2,2’-Oxybis(n,n-diethylethanamine) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The interaction between 2,2’-Oxybis(n,n-diethylethanamine) and acetylcholinesterase can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and prolonged neurotransmission. Additionally, 2,2’-Oxybis(n,n-diethylethanamine) can form complexes with metal ions, which can influence various biochemical pathways .

Cellular Effects

2,2’-Oxybis(n,n-diethylethanamine) affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound can modulate the activity of neurotransmitter receptors, leading to altered cell signaling. In hepatocytes, 2,2’-Oxybis(n,n-diethylethanamine) can affect the expression of genes involved in detoxification processes, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2,2’-Oxybis(n,n-diethylethanamine) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active site of acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine. This inhibition can result in prolonged neurotransmission and altered synaptic function. Additionally, 2,2’-Oxybis(n,n-diethylethanamine) can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Oxybis(n,n-diethylethanamine) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2,2’-Oxybis(n,n-diethylethanamine) is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to the compound in in vitro and in vivo studies has shown that it can lead to sustained inhibition of acetylcholinesterase and prolonged neurotransmission .

Dosage Effects in Animal Models

The effects of 2,2’-Oxybis(n,n-diethylethanamine) vary with different dosages in animal models. At low doses, the compound can inhibit acetylcholinesterase activity without causing significant toxicity. At high doses, it can lead to toxic effects such as convulsions, respiratory distress, and even death. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity. It is essential to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

2,2’-Oxybis(n,n-diethylethanamine) is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Additionally, 2,2’-Oxybis(n,n-diethylethanamine) can be metabolized into various byproducts, which can further interact with biochemical pathways .

Transport and Distribution

The transport and distribution of 2,2’-Oxybis(n,n-diethylethanamine) within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. The distribution of 2,2’-Oxybis(n,n-diethylethanamine) within tissues can vary depending on the tissue type and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 2,2’-Oxybis(n,n-diethylethanamine) can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and detoxification. The subcellular localization of 2,2’-Oxybis(n,n-diethylethanamine) can influence its interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

2-[2-(diethylamino)ethoxy]-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2O/c1-5-13(6-2)9-11-15-12-10-14(7-3)8-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELCWEWUZODSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300607 | |

| Record name | 2,2'-oxybis(n,n-diethylethanamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3030-43-1 | |

| Record name | 3030-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-oxybis(n,n-diethylethanamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595593.png)